Receptor Binding Affinity and Selectivity: SB399885 vs. SB-742457 vs. SB-271046
SB399885 exhibits a pKi of 9.11 ± 0.03 (Ki = 0.78 nM) at human recombinant 5-HT6 receptors, comparable to the high affinity of the clinical candidate SB-742457 (pKi = 9.63) [1]. However, SB399885 demonstrates >200-fold selectivity over other receptors, a key differentiator from SB-742457 which exhibits only >100-fold selectivity, indicating a broader selectivity margin for SB399885 . Compared to the predecessor SB-271046, SB399885 maintains potent affinity while offering improved brain penetration [2].
| Evidence Dimension | Binding Affinity (pKi) and Selectivity |
|---|---|
| Target Compound Data | pKi = 9.11 ± 0.03 (human recombinant 5-HT6); >200-fold selectivity |
| Comparator Or Baseline | SB-742457: pKi = 9.63, >100-fold selectivity; SB-271046: pKi = 8.9, >200-fold selectivity |
| Quantified Difference | SB-742457 has ~3.3x higher affinity (pKi difference 0.52) but half the selectivity margin; SB399885 has ~1.6x higher affinity than SB-271046 (pKi difference 0.21) with similar selectivity. |
| Conditions | Radioligand binding assays using [125I]SB-258585 on human recombinant 5-HT6 receptors expressed in HEK293 cells. |
Why This Matters
The combination of high affinity and broad selectivity (>200-fold) in SB399885 minimizes off-target effects, providing a cleaner pharmacological tool for dissecting 5-HT6-specific mechanisms compared to alternatives with narrower selectivity windows.
- [1] Hirst WD, et al. Eur J Pharmacol. 2006;553(1-3):109-19. View Source
- [2] Routledge C, et al. Br J Pharmacol. 2000;130(7):1606-12. View Source
